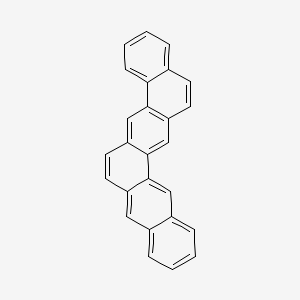

Benzo(c)pentaphene

Description

Properties

CAS No. |

222-54-8 |

|---|---|

Molecular Formula |

C26H16 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

hexacyclo[12.12.0.02,11.04,9.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |

InChI |

InChI=1S/C26H16/c1-2-7-19-14-25-20(13-18(19)6-1)11-12-22-15-24-21(16-26(22)25)10-9-17-5-3-4-8-23(17)24/h1-16H |

InChI Key |

HFLVQBRYQIXJAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=CC=CC=C6C=C5C4=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo©pentaphene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polyphenylene precursors using a palladium catalyst . This reaction is carried out under high temperatures and inert atmosphere to facilitate the formation of the fused ring structure.

Industrial Production Methods

Industrial production of Benzo©pentaphene is less common due to its specialized applications. when produced, it often involves large-scale cyclodehydrogenation processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzo©pentaphene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

Substitution: Bromine, nitric acid.

Major Products Formed

Oxidation: Quinones.

Reduction: Partially hydrogenated derivatives.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Benzo©pentaphene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo©pentaphene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes . This intercalation can lead to the formation of DNA adducts, which are of interest in cancer research .

Comparison with Similar Compounds

Key Properties:

- Spectroscopy : UV/VIS and fluorescence spectra are expected to show characteristic PAH absorption/emission bands, influenced by conjugation length and symmetry .

Comparison with Structurally Similar PAHs

Pentaphene and Substituted Derivatives

Key Findings :

- Conjugation and Electronic Properties: this compound’s extended conjugation compared to pentaphene (C₂₂H₁₄) may enhance absorption/emission in the visible range.

- Substituent Effects: Functionalization with groups like bis(methoxyphenyl)amino (MeOPA) in benzo[rst]pentaphene derivatives breaks symmetry, enhancing emission properties via exciton-charge transfer mixed states . This compound’s unsubstituted structure lacks this tunability.

Larger PAHs and Dibenzo-analogs

Key Findings :

- Size and Solubility : Larger PAHs like dibenzo[c,m]pentaphene (C₃₀H₁₈) exhibit lower solubility and higher melting points due to increased van der Waals interactions .

- Toxicity: Benzo(a)pyrene (CAS 50-32-8), a smaller PAH, is a known carcinogen, while this compound’s toxicity profile remains less characterized .

Functionalized Derivatives

Example : Benzo[rst]pentaphene-MeOPA (BPP-MeOPA)

- Structure : Benzo[rst]pentaphene core with two MeOPA substituents.

- Photophysics : Symmetry breaking via substituents creates a solvent-tunable exciton-charge transfer mixed state, enhancing fluorescence quantum yield by 300% compared to the unsubstituted core.

- Contrast with this compound : The absence of functional groups in this compound limits its emission tunability and charge-transfer capabilities.

Regulatory and Environmental Considerations

- PACs Category : Benzo(r,s,t)pentaphene (CAS 189-55-9) is listed under polycyclic aromatic compounds (PACs) in toxic chemical inventories, highlighting regulatory scrutiny for certain isomers .

- Environmental Persistence : Like most PAHs, this compound is likely persistent in soil and sediments due to hydrophobicity (logP ~6.89 estimated) .

Q & A

Basic: What methods are used to synthesize and characterize BcP derivatives?

BcP derivatives, such as those functionalized with bis(methoxyphenyl)amino (MeOPA) groups, are synthesized via multi-step organic reactions. Key steps include Suzuki coupling or Scholl reactions to construct the pentaphene core. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and single-crystal X-ray diffraction to resolve molecular symmetry and substituent orientation . Transient absorption spectroscopy is critical for probing excited-state dynamics, such as charge-transfer interactions .

Basic: What challenges exist in chromatographic separation of BcP from related PAHs?

BcP often co-elutes with structurally similar polycyclic aromatic hydrocarbons (PAHs) like dibenzo[b,def]chrysene due to overlapping polarity. Repeated alumina column chromatography is employed, but incomplete separation may require advanced techniques such as HPLC with diode-array UV detection. UV absorption maxima (e.g., 274, 284, 297 nm for BcP) guide fraction identification, though mixtures may necessitate complementary methods like mass spectrometry .

Advanced: How does symmetry breaking influence BcP’s photophysical properties?

Functionalization with electron-donating groups (e.g., MeOPA) disrupts BcP’s symmetry, creating an exciton-charge transfer (CT) mixed state . This enhances emission quantum yields by stabilizing the S₁ state. Time-resolved spectroscopy reveals CT contributions, which are tunable via substituent design, enabling applications in optoelectronics .

Advanced: How does solvent polarity affect BcP’s emission properties?

Solvent polarity modulates the energy gap between excitonic and CT states. In polar solvents, CT-dominated emission redshifts due to solvatochromism, while nonpolar solvents favor excitonic transitions. This solvent-dependent behavior is quantified via Stokes shift analysis and transient absorption spectra, aiding in material design for solvent-sensitive applications .

Basic: What spectroscopic techniques analyze BcP’s electronic structure?

UV-Vis spectroscopy identifies absorption maxima (e.g., 274–419 nm), while fluorescence spectroscopy maps emission profiles. Comparative analysis with reference PAHs (e.g., benzo[a]pyrene) using tabulated Eπ energy values (in β units) reveals electronic delocalization trends . Computational methods like DFT supplement experimental data .

Advanced: What mechanisms underlie BcP’s carcinogenic activity?

BcP’s carcinogenicity is linked to metabolic activation forming reactive diol epoxides , which bind DNA, causing mutations. Studies on dibenzo[a,i]pyrene (a structural analog) show aryl hydrocarbon receptor (AhR) activation, triggering oxidative stress and cytochrome P450-mediated bioactivation .

Basic: How is BcP detected in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., benzo(def)phenanthrene-d10) ensures sensitivity and minimizes matrix effects. Solid-phase extraction (SPE) pre-concentrates samples, while isotope dilution quantifies low-abundance PAHs .

Advanced: How do DFT studies enhance understanding of BcP’s reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO), predicting redox behavior and regioselectivity in electrophilic reactions. Solvent-phase simulations (e.g., aqueous vs. gas) reveal environmental impacts on reactivity, guiding drug design or catalytic applications .

Basic: What safety protocols apply to BcP handling?

BcP is classified as a Category 2 carcinogen and aquatic toxin. Labs must use fume hoods, PPE (gloves, goggles), and HEPA-filtered vacuums to contain dust. Spills require immediate isolation and disposal in labeled containers per EPA hazardous waste codes (e.g., U064) .

Advanced: How does BcP induce oxidative stress in biological systems?

BcP metabolites (e.g., quinones) undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. This depletes glutathione and damages lipids/DNA. Mechanistic studies use ESR spectroscopy to detect semiquinone radicals and quantify ROS via fluorescent probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.